molecular formula C14H23NO2S B12728323 AY9Hdq4A2H CAS No. 850007-13-5

AY9Hdq4A2H

Cat. No.: B12728323
CAS No.: 850007-13-5
M. Wt: 269.40 g/mol
InChI Key: KLAWPCIXPDTGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethylation, thiolation, and reductive amination to yield the final product .

    Ethylation: The 2,5-dimethoxybenzaldehyde is first ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Thiolation: The ethylated product is then reacted with ethanethiol in the presence of a catalyst like aluminum chloride to introduce the ethylthio group.

    Reductive Amination: Finally, the thiolated product undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to form 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychoactive effects .

Comparison with Similar Compounds

2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine is similar to other phenethylamines such as:

Uniqueness

The unique combination of the ethylthio and dimethoxy groups in 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine contributes to its distinct pharmacological profile and differentiates it from other phenethylamines .

Properties

CAS No.

850007-13-5

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)butan-2-amine

InChI

InChI=1S/C14H23NO2S/c1-5-11(15)7-10-8-13(17-4)14(18-6-2)9-12(10)16-3/h8-9,11H,5-7,15H2,1-4H3

InChI Key

KLAWPCIXPDTGCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=C(C=C1OC)SCC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.